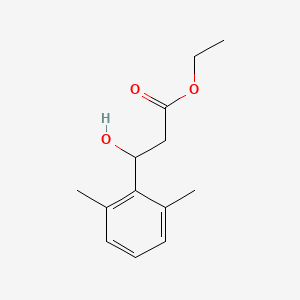![molecular formula C19H29NO2 B13670083 1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine](/img/structure/B13670083.png)
1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine is a chemical compound with the molecular formula C19H29NO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl group attached to a phenyl ring. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine typically involves the protection of the pyrrolidine nitrogen with a tert-butoxycarbonyl (Boc) group. This can be achieved through the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The tert-butyl group is introduced via a Friedel-Crafts alkylation reaction using tert-butyl chloride and a Lewis acid catalyst like aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the pyrrolidine nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) or lithium diisopropylamide (LDA) as bases for deprotonation.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted pyrrolidine derivatives.
Aplicaciones Científicas De Investigación
1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other sites on the molecule. The tert-butyl group can influence the compound’s lipophilicity and binding affinity to target proteins or enzymes .
Comparación Con Compuestos Similares
Similar Compounds
1-Boc-4-(phenylamino)piperidine: Used as an intermediate in the synthesis of fentanyl and related derivatives.
1-Boc-4-(3-ethylbenzoate)piperazine: Utilized in organic synthesis for the preparation of various derivatives.
Uniqueness
1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine is unique due to its specific structural features, such as the combination of a pyrrolidine ring with a tert-butyl-substituted phenyl group. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Propiedades
Fórmula molecular |
C19H29NO2 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
tert-butyl 3-(4-tert-butylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C19H29NO2/c1-18(2,3)16-9-7-14(8-10-16)15-11-12-20(13-15)17(21)22-19(4,5)6/h7-10,15H,11-13H2,1-6H3 |
Clave InChI |
NSUOQQABBRRTGW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C2CCN(C2)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


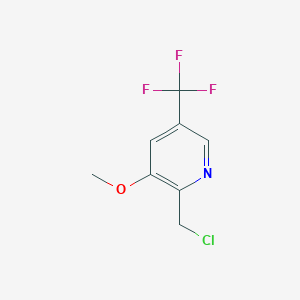

![8-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13670012.png)
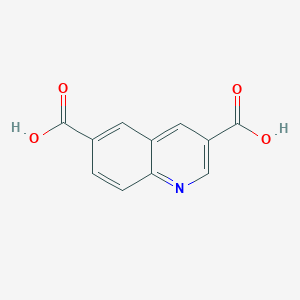
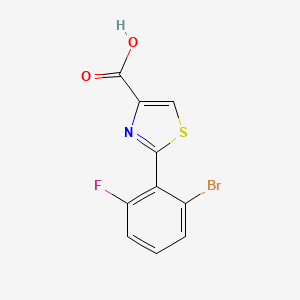
![7-Amino-5-(methylsulfonyl)-2-phenyl-[1,2,4]triazolo[1,5-a][1,3,5]triazine](/img/structure/B13670028.png)

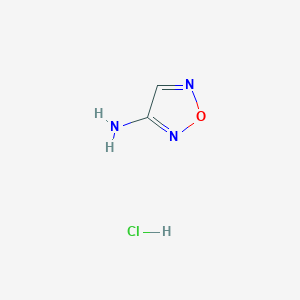

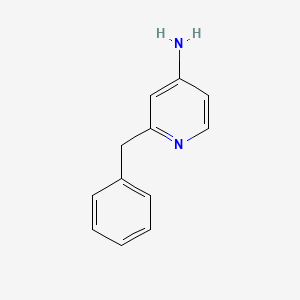

![8-Chloropyrido[3,4-d]pyrimidine](/img/structure/B13670070.png)
